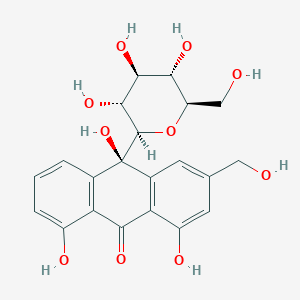

10-Hydroxyaloin A

Description

Properties

Molecular Formula |

C21H22O10 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one |

InChI |

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21-/m1/s1 |

InChI Key |

WRQPROLXESIJKE-CRZBQJGTSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 10-Hydroxyaloin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin A is a naturally occurring anthraquinone glycoside found predominantly in plants of the Aloe genus. As a hydroxylated derivative of aloin A, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with anthraquinones. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into its potential biological mechanisms of action.

Natural Sources of this compound

This compound has been identified in several species of the Aloe genus. The primary natural sources include:

-

Aloe vera (syn. Aloe barbadensis Mill.) : This is the most well-known and commercially important species of Aloe. This compound, along with its isomer 10-Hydroxyaloin B, is found in the leaf exudate, often referred to as aloe latex. The presence and concentration of these compounds can vary depending on the part of the leaf analyzed.

-

Aloe africana : This species of Aloe, native to South Africa, has also been reported to contain this compound.[1][2][3]

-

Aloe littoralis : Research on this species has confirmed the presence of 10-hydroxyaloin derivatives, contributing to the chemotaxonomic understanding of the Aloe genus.[1][3]

-

Aloe ferox : Commonly known as Cape Aloe, this species is another significant source of various anthraquinones, including 10-hydroxyaloin.[2][4]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different Aloe species and even within different parts of the same plant. The leaf exudate (latex) generally contains higher concentrations of anthraquinones compared to the inner gel (fillet).

Below is a summary of quantitative data for this compound and its isomer, 10-Hydroxyaloin B, in different parts of Aloe vera leaf extracts.

| Plant Part | Compound | Concentration (mg/g of Extract) | Reference |

| Fillet | 10-Hydroxyaloin B | 0.8 ± 0.1 | [5] |

| This compound | 1.1 ± 0.2 | [5] | |

| Mucilage | 10-Hydroxyaloin B | 10.3 ± 0.2 | [5] |

| This compound | 12.1 ± 0.3 | [5] | |

| Rind | 10-Hydroxyaloin B | 1.9 ± 0.1 | [5] |

| This compound | 2.2 ± 0.1 | [5] |

Experimental Protocols

The extraction and quantification of this compound typically involve chromatographic techniques. The following are representative methodologies cited in the literature for the analysis of aloin and its derivatives, which are applicable to this compound.

Extraction of Anthraquinones from Aloe Leaf

This protocol describes a general method for the extraction of anthraquinones from Aloe vera leaves, which can be adapted for other Aloe species.

-

Sample Preparation : Fresh Aloe vera leaves are washed, and the leaf exudate (latex) is collected by cutting the leaves transversely and allowing the yellow sap to drain. The inner gel (fillet) and the outer green rind are then separated.

-

Extraction Solvent : A mixture of ethanol and water (e.g., 80% ethanol) is commonly used for the extraction of phenolic compounds, including anthraquinones.

-

Extraction Procedure :

-

The collected leaf part (e.g., latex, dried and powdered rind) is macerated in the extraction solvent at room temperature with agitation for a specified period (e.g., 24 hours).

-

Alternatively, microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed to improve efficiency. For MAE, parameters such as solvent composition, temperature, time, and solvent volume should be optimized.

-

The extract is then filtered to remove solid plant material.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of this compound and other related compounds.

-

Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column : A reversed-phase C18 column is typically employed for the separation of anthraquinones.

-

Mobile Phase : A gradient elution is often used, consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection : The detection wavelength is set based on the UV absorbance maxima of the anthraquinones, typically in the range of 280-360 nm.

-

Quantification : Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the unequivocal identification of this compound in complex plant extracts.

-

LC System : The liquid chromatography setup is similar to that used for HPLC analysis.

-

Mass Spectrometer : A mass spectrometer, such as a time-of-flight (TOF) or a triple quadrupole (QqQ) instrument, is coupled to the LC system.

-

Ionization : Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

-

Identification : The identification of this compound is based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of its parent compound, aloin, have been studied more extensively. It is plausible that this compound shares similar mechanisms of action. The following diagrams illustrate a potential anti-inflammatory signaling pathway modulated by aloin and a general experimental workflow for the analysis of this compound.

Disclaimer: The following signaling pathway diagram is based on published research for aloin , the parent compound of this compound. Due to a lack of specific data for this compound, this pathway is presented as a plausible mechanism of action.

Caption: Putative anti-inflammatory mechanism of aloin via inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for the extraction and analysis of this compound from Aloe species.

Conclusion

This compound is a significant bioactive compound naturally occurring in various Aloe species, with the highest concentrations typically found in the leaf exudate. This technical guide has provided a comprehensive overview of its natural sources, quantitative data, and detailed experimental protocols for its extraction and analysis. While further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound, the information presented here serves as a valuable resource for researchers and professionals in the field of natural product drug discovery and development. The methodologies and data provided can aid in the quality control of Aloe-based products and in the exploration of the therapeutic potential of this and related anthraquinones.

References

- 1. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-Hydroxyaloin | C21H22O10 | CID 14889735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic pathway of 10-Hydroxyaloin A in Aloe vera

An In-depth Technical Guide on the Biosynthetic Pathway of 10-Hydroxyaloin A in Aloe vera

Introduction

Aloe vera (syn. Aloe barbadensis Miller) is a succulent plant species renowned for its wide-ranging applications in the cosmetic, pharmaceutical, and food industries. Its biological activity is attributed to a complex mixture of secondary metabolites, among which anthraquinones and their derivatives are of significant interest. Aloin (specifically its diastereomers Aloin A, or barbaloin, and Aloin B, or isobarbaloin) is a major C-glycoside anthraquinone found in the leaf exudate. This compound is a closely related, oxidized derivative of Aloin A, also identified in Aloe vera. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, targeting researchers and professionals in drug development and natural product chemistry. The pathway is rooted in the plant-specific type III polyketide biosynthesis route.

The Core Biosynthetic Pathway: From Precursors to Aloin A

The biosynthesis of the anthraquinone core of this compound is a multi-step process initiated via the polyketide pathway. This pathway utilizes simple metabolic precursors to construct a complex polyketide chain, which then undergoes cyclization and aromatization.

Formation of the Octaketide Backbone

The synthesis begins with the condensation of one starter molecule of acetyl-CoA with seven extender molecules of malonyl-CoA . This series of decarboxylative condensations is catalyzed by a key enzyme, Octaketide Synthase (OKS) , a type III polyketide synthase (PKS). Type III PKS enzymes are homodimeric proteins that iteratively catalyze the chain extension without the involvement of an acyl carrier protein (ACP), characteristic of type I and II PKS systems. The sequential addition of seven malonyl-CoA units results in a linear octaketide intermediate.

Cyclization and Aromatization

Once the linear octaketide chain is formed within the active site of OKS, it undergoes a series of intramolecular Claisen condensation reactions and subsequent aromatization to form the tricyclic aromatic core. In Aloe species, OKS activity has been shown to produce the octaketides SEK4 and SEK4b , which are critical intermediates. The precise mechanism of cyclization dictates the final structure of the anthrone skeleton.

Post-PKS Modifications: Reduction and C-Glycosylation

The anthrone intermediate resulting from the PKS reaction undergoes further enzymatic modifications. Transcriptomic studies of Aloe vera have identified unigenes encoding aldo-keto reductases , which are believed to be involved in the reduction of the polyketide-derived intermediate.

Following reduction, a crucial C-glycosylation event occurs. A glucose moiety is attached to the anthrone backbone at the C-10 position, a reaction catalyzed by a UDP-glycosyltransferase (UGT) . This step is stereospecific and results in the formation of the C-glycoside Aloin A ((10S)-10-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone).

Final Conversion Step: Oxidation to this compound

The terminal step in the pathway is the conversion of Aloin A to this compound. This transformation involves the introduction of a hydroxyl group at the C-10 position of the aglycone. Studies have shown that aloin is susceptible to oxidation, readily forming 10-hydroxyaloins. While this can occur non-enzymatically under certain pH and temperature conditions, it is likely that a specific enzyme, such as a hydroxylase or a cytochrome P450 monooxygenase , catalyzes this reaction in vivo to ensure substrate specificity and efficiency. However, the specific enzyme responsible for this final hydroxylation step in Aloe vera has not yet been definitively identified, representing a key area for future research.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from primary metabolites to this compound.

Caption: Proposed biosynthetic pathway of this compound in Aloe vera.

Quantitative Data

Direct quantitative data on the enzymatic conversion rates for the this compound pathway in Aloe vera are not extensively reported. However, data on the concentration of the precursor, Aloin A, and related compounds in Aloe vera tissues provide context for the pathway's output.

| Compound | Plant Material | Concentration Range | Reference |

| Aloin A | Dried Leaf Exudate | 21.3 - 133.4 mg/g | |

| Aloin A | Leaf Gel (Peeled, Rinsed) | 31 mg/kg (0.031 mg/g) | |

| Aloin A | Leaf Gel (Unpeeled section) | 520 mg/kg (0.52 mg/g) | |

| Aloin (A+B) | Dry Latex | 40.76 - 237.97 mg/g DW | |

| Aloin A | Leaf Gel | 0.80 - 0.88 ppm (µg/g) |

Note: DW = Dry Weight. Concentrations vary significantly based on the plant's geographical origin, age, and the specific part of the leaf being analyzed (gel vs. latex/exudate).

Experimental Protocols

The elucidation of this pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Cloning and Heterologous Expression of Pathway Genes (e.g., OKS)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young Aloe vera leaves using a suitable plant RNA isolation kit or a CTAB-based method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Gene Amplification: Degenerate primers, designed from conserved regions of known plant type III PKSs, are used to amplify a partial gene fragment from the cDNA. The full-length gene sequence is then obtained using 5' and 3' Rapid Amplification of cDNA Ends (RACE).

-

Cloning and Expression: The full-length open reading frame (ORF) is amplified by PCR, ligated into a bacterial expression vector (e.g., pET or pGEX series), and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression and Purification: The E. coli culture is grown to mid-log phase and induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the recombinant protein is purified, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays for OKS Activity

-

Reaction Mixture: A typical assay mixture (total volume 100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM acetyl-CoA, 200 µM malonyl-CoA, and 2-5 µg of purified recombinant OKS protein.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an acid (e.g., 10 µL of 20% HCl). The polyketide products are then extracted from the aqueous phase with an organic solvent, such as ethyl acetate.

-

Analysis: The solvent is evaporated, and the residue is redissolved in methanol. The products (e.g., SEK4, SEK4b) are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

Metabolite Extraction and Analysis from Aloe vera Leaf

-

Sample Preparation: Aloe vera leaf material (e.g., latex or gel) is freeze-dried and ground into a fine powder.

-

Extraction: A known mass of the powdered sample (e.g., 100 mg) is extracted with a suitable solvent, such as methanol or a methanol/water mixture, often using sonication or maceration to enhance extraction efficiency.

-

Purification (Optional): The crude extract may be subjected to Solid Phase Extraction (SPE) to remove interfering compounds.

-

HPLC Quantification: The extract is filtered and injected into an HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

-

Mobile Phase: A typical gradient elution uses a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile.

-

Detection: Aloin A and this compound are monitored at their respective UV absorbance maxima (approx. 295 nm and 360 nm).

-

Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from authentic standards.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for identifying and characterizing enzymes and metabolites in the this compound biosynthetic pathway.

Caption: A generalized workflow for biosynthetic pathway studies.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Aloe vera is understood to originate from the polyketide pathway, involving a type III OKS, followed by reduction, C-glycosylation, and a final oxidation step. While the key enzymes for the initial steps (OKS, AKR, UGT) have been identified through functional characterization and transcriptomics, the enzyme catalyzing the conversion of Aloin A to this compound remains putative.

Future research should focus on:

-

Identification of the Terminal Oxidase: Functional screening of candidate genes from Aloe vera, such as cytochrome P450s or other hydroxylases, is necessary to identify the enzyme responsible for the final hydroxylation step.

-

Enzyme Kinetics: Detailed kinetic analysis of all pathway enzymes will provide a quantitative understanding of the metabolic flux and potential regulatory bottlenecks.

-

In Vivo Pathway Elucidation: Using techniques like virus-induced gene silencing (VIGS) or stable genetic transformation in Aloe could confirm the in vivo function of each identified gene.

A complete understanding of this pathway will enable metabolic engineering efforts to enhance the production of these valuable bioactive compounds for pharmaceutical and other applications.

Characterization of 10-Hydroxyaloin A: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies relevant to the characterization of 10-Hydroxyaloin A. Due to the limited availability of complete, publicly accessible experimental spectra for this compound, this document presents available mass spectrometry data and outlines the expected spectroscopic characteristics based on its chemical structure and data from closely related compounds. Detailed experimental protocols for isolation and analysis are also provided to guide researchers in their work with this natural product.

Spectroscopic Data for the Characterization of this compound

The structural elucidation of this compound, an anthraquinone C-glycoside found in various Aloe species such as Aloe africana, Aloe littoralis, and Aloe vera, relies on a combination of spectroscopic techniques.[1][2] The key methods include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of this compound in complex plant extracts. The compound, with a molecular formula of C₂₁H₂₂O₁₀ and a molecular weight of 434.4 g/mol , can be detected in both positive and negative ionization modes.[1][2]

| Parameter | Value | Ionization Mode | Instrument | Source |

| Molecular Formula | C₂₁H₂₂O₁₀ | - | - | PubChem[1][2] |

| Molecular Weight | 434.4 g/mol | - | - | PubChem[1][2] |

| Precursor Ion | 435.128 | [M+H]⁺ | Maxis II HD Q-TOF Bruker | PubChem[1] |

| Precursor Ion | 479.119 | [M+FA-H]⁻ | Maxis II HD Q-TOF Bruker | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A complete set of experimental ¹H NMR data for this compound is not available from the conducted search. The spectrum is expected to show signals corresponding to the aromatic protons of the anthraquinone core, protons of the glucose moiety, and the hydroxymethyl group.

¹³C NMR (Carbon NMR) Data

A ¹³C NMR spectrum for 10-Hydroxyaloin is noted as being available from the University of Vienna, though the specific chemical shifts are not provided in publicly accessible databases.[1] The spectrum would be expected to show 21 distinct carbon signals corresponding to the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is predicted to exhibit characteristic absorption bands typical of the hydroxyanthraquinone chromophore. Based on data for the structurally similar aloin, absorption maxima are expected in the UV and visible regions.

| Expected Absorption Region | Chromophore |

| ~250-270 nm | Anthraquinone nucleus |

| ~290-310 nm | Anthraquinone nucleus |

| ~350-380 nm | Anthraquinone nucleus with hydroxyl substituents |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display absorption bands corresponding to its various functional groups. The following table summarizes the expected characteristic IR absorptions.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500 - 3200 (broad) | O-H (hydroxyl groups) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2950 - 2850 | C-H (aliphatic) | Stretching |

| 1680 - 1640 | C=O (quinone) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1300 - 1000 | C-O (alcohols, ether) | Stretching |

Experimental Protocols

The following sections detail generalized experimental procedures for the isolation and spectroscopic analysis of this compound from Aloe species. These protocols are based on established methods for related compounds and may require optimization for specific applications.

Isolation of this compound from Aloe Species

This protocol outlines a general procedure for the extraction and purification of anthraquinone glycosides from Aloe leaf exudates.

-

Extraction:

-

Air-dry the leaves of a suitable Aloe species (e.g., Aloe africana, Aloe littoralis).

-

Grind the dried leaves into a fine powder.

-

Perform a Soxhlet extraction or maceration of the powdered plant material with methanol or ethanol for 24-48 hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

-

Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) to isolate pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-1000).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or oils).

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

Pharmacological Landscape of 10-Hydroxyaloin A Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyaloin A, an anthraquinone glycoside found in various Aloe species, and its derivatives are emerging as a promising class of compounds with a wide spectrum of pharmacological activities. While research directly focused on this compound derivatives is still in its nascent stages, studies on closely related analogues, particularly derivatives of aloe-emodin and aloin, provide significant insights into their therapeutic potential. This technical guide synthesizes the current understanding of the pharmacological effects of these related compounds, offering a comprehensive resource for researchers in drug discovery and development. The information presented herein, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, is based on studies of these analogous compounds and serves as a foundational framework for future investigations into this compound derivatives.

Pharmacological Activities

Derivatives of aloe-emodin and aloin, structurally similar to this compound, have demonstrated significant anti-inflammatory and anticancer properties in preclinical studies.

Anti-Inflammatory Effects

The anti-inflammatory activity of aloe-emodin and its derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Anticancer Effects

Aloin and its derivatives exhibit promising antitumor activity across various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of aloe-emodin and aloin derivatives, which can be considered indicative for this compound derivatives.

Table 1: Anti-Inflammatory Activity of Aloe-Emodin Derivatives

| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |

| Nitrogen-containing aloe-emodin derivative (2i) | Nitric Oxide Production Inhibition | RAW264.7 macrophages | NO Inhibition | 3.15 µM | [1][2] |

| Aloe-emodin | Nitric Oxide Production Inhibition | Murine macrophages | NO Inhibition | 5-40 µM | [3] |

| Aloe-emodin | Prostaglandin E2 (PGE2) Production | Murine macrophages | PGE2 Inhibition | ~40 µM | [3] |

| 3-hydroxy-2-hydroxymethyl anthraquinone | Nitric Oxide Production Inhibition | RAW 264.7 cells | NO Inhibition | 1.56 µM | [4] |

| Damnacanthol | Nitric Oxide Production Inhibition | RAW 264.7 cells | NO Inhibition | 6.80 µM | [4] |

Table 2: Anticancer Activity of Aloin and Aloe-Emodin Derivatives

| Compound | Cancer Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Aloin | HeLaS3 (Cervical Carcinoma) | Cell Proliferation | Antiproliferative effect | 97 µM | [5][6] |

| Furan-conjugated aloe-emodin derivative (5a) | Multiple cancer cell lines | MTT Assay | Cytotoxicity | < 12.5 µM | [7] |

| Furan-conjugated aloe-emodin derivative (5e) | Multiple cancer cell lines | MTT Assay | Cytotoxicity | < 12.5 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings to this compound derivatives.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

This protocol is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives or analogs)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound) should be included.

-

Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control ] x 100

Cell Viability (MTT) Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, etc.)

-

Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

Test compounds (this compound derivatives or analogs)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (cells with solvent but no compound).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells) and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways, such as the NF-κB pathway, which is crucial in inflammation.

Materials:

-

Cells or tissues treated with test compounds

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and electroblotting system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells or tissues in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p65) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are compared between different treatment groups.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by derivatives of aloe-emodin and aloin. These pathways are likely targets for this compound derivatives as well.

Anti-Inflammatory Signaling Pathway

References

- 1. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of aloin and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effects of a natural anthracycline analog (Aloin) involve altered activity of antioxidant enzymes in HeLaS3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, cytotoxic, and anti-inflammatory activities of some novel analogues of aloe-emodin isolated from the rhizomes of Rheum emodi - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 10-Hydroxyaloin A at a Cellular Level: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 10-Hydroxyaloin A is an anthraquinone glycoside found in various Aloe species. While direct research on the specific cellular mechanisms of this compound is limited, its structural similarity to the well-studied precursors, aloin and its aglycone aloe-emodin, allows for the formulation of a putative mechanism of action. This technical guide synthesizes the extensive available data on aloin and aloe-emodin to provide an in-depth overview of the likely cellular and molecular pathways modulated by this compound. The primary inferred activities include the induction of apoptosis, cell cycle arrest, and potent anti-inflammatory and antioxidant effects. This document provides a comprehensive examination of these activities, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways.

Introduction

This compound is a natural anthraquinone derivative present in the exudates of Aloe plants. Anthraquinones from Aloe, notably aloin and aloe-emodin, are recognized for a wide spectrum of biological activities. Given that this compound is a direct derivative of aloin, it is projected to share fundamental mechanisms of action. This guide will focus on three core cellular processes potentially modulated by this compound, based on the established activities of its parent compounds: induction of apoptosis, regulation of the cell cycle, and modulation of inflammatory pathways.

Quantitative Data on Cytotoxicity and Anti-inflammatory Activity

The following tables summarize the quantitative effects of aloin and aloe-emodin on various cell lines, providing a basis for predicting the potential efficacy of this compound.

Table 1: Cytotoxic and Antiproliferative Effects of Aloin and Aloe-Emodin

| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |

| Aloin | Jurkat T cells | Flow Cytometry | Dose-dependent | Reduction in cell size, loss of mitochondrial membrane potential | [1] |

| Aloin | A549 (Lung Cancer) | Not Specified | 200, 300, 400 µM | Induction of intrinsic cell apoptosis | [2] |

| Aloin | Osteosarcoma (HOS, MG63) | MTT Assay | Dose-dependent | Induction of apoptosis | [3] |

| Aloe-emodin | WiDr (Colon Cancer) | Not Specified | Not Specified | Inhibition of cell proliferation, induction of apoptosis | [4] |

| Aloe-emodin | HL-60 (Leukemia) | Not Specified | 10 µM | Induction of apoptosis, increased caspase-3 levels | [5] |

| Aloe-emodin | CCRF-CEM (Leukemia) | Resazurin Assay | IC50: 9.87 µM | Cytotoxicity | [6] |

| Aloe-emodin | Huh-7 (Hepatoma) | Not Specified | Dose-dependent | Inhibition of cell growth, induction of apoptosis | [7] |

Table 2: Anti-inflammatory Effects of Aloin and Aloe-Emodin

| Compound | Cell Line | Stimulant | Key Targets Inhibited | Effect | Reference |

| Aloin | RAW 264.7 Macrophages | LPS | NF-κB, p38, Msk1 | Suppression of TNF-α, IL-6, iNOS, COX-2 | |

| Aloin | RAW 264.7 Macrophages | LPS | JAK1-STAT1/3 | Attenuation of inflammation, inhibition of ROS production | [8] |

| Aloin | Human Nucleus Pulposus Cells | TNF-α | TAK1/NF-κB/NLRP3 | Reversal of ECM degradation and apoptosis | [9] |

| Aloe-emodin | Murine Macrophages | LPS | iNOS, COX-2 mRNA | Suppression of NO and PGE2 production |

Core Mechanisms of Action

Induction of Apoptosis

Aloin and aloe-emodin are potent inducers of apoptosis, particularly in cancer cells. The mechanism is multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the activation of the intrinsic (mitochondrial) pathway.[2][10]

Key Events:

-

ROS Generation: The compounds lead to an increase in intracellular ROS, which acts as a critical second messenger in the apoptotic cascade.[2]

-

Mitochondrial Dysfunction: Increased ROS levels lead to the disruption of the mitochondrial membrane potential (MMP).[1] This is a pivotal event in the intrinsic pathway.

-

Pro-apoptotic Protein Activation: The loss of MMP is associated with the activation and mitochondrial translocation of pro-apoptotic proteins like Bax.

-

Cytochrome c Release: Mitochondrial damage results in the release of cytochrome c into the cytoplasm.[10]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-6.[4][10] Aloe-emodin has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.[11]

Cell Cycle Arrest

Aloin and aloe-emodin have been consistently shown to inhibit cancer cell proliferation by inducing cell cycle arrest. The specific phase of arrest can be cell-type dependent, with reports indicating both G2/M phase and S phase arrest.[1][5][7][12]

Key Mechanisms:

-

G2/M Arrest: This is often associated with the modulation of the Cyclin B1/CDK1 complex. Aloe-emodin has been shown to inhibit Cyclin B1, preventing cells from entering mitosis.[4][12]

-

S Phase Arrest: In other cell types, aloe-emodin delays the entry and exit of cells from the S phase, indicating an inhibition of DNA synthesis progression.[6][7]

-

Modulation of p53 and p21: In some contexts, the cell cycle arrest is mediated by the upregulation of tumor suppressor proteins like p53 and the CDK inhibitor p21.[11]

Anti-inflammatory Activity

Aloin exhibits significant anti-inflammatory properties by suppressing key signaling pathways that orchestrate the inflammatory response. This is particularly relevant in conditions driven by chronic inflammation.

Key Pathways:

-

NF-κB Signaling: Aloin is a potent inhibitor of the NF-κB pathway. It prevents the phosphorylation and nuclear translocation of the p65 subunit, a critical step for the transcription of pro-inflammatory genes.[13] This inhibition is achieved by suppressing upstream kinases like p38 and Msk1.[13]

-

JAK-STAT Signaling: In lipopolysaccharide (LPS)-stimulated macrophages, aloin inhibits the JAK1-STAT1/3 signaling pathway, preventing the nuclear translocation of STAT1/3 and subsequent inflammatory gene expression.[14][8]

-

MAPK Signaling: Aloin has been shown to inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway that are activated by cellular stress and inflammatory stimuli.[15][16]

-

Downstream Effects: Inhibition of these pathways leads to a significant reduction in the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), inflammatory enzymes (iNOS, COX-2), and inflammatory mediators like nitric oxide (NO).[13][8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cellular mechanisms described above.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media plus 10 µL of 5 mg/mL MTT solution to each well.[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

-

Cell Culture and Treatment: Culture 1x10⁶ cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest and Fixation: Harvest cells by trypsinization (for adherent cells) or centrifugation. Wash with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[20]

-

Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.

-

RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which would otherwise be stained by propidium iodide. Incubate for 30 minutes at 37°C.[20]

-

DNA Staining: Add propidium iodide (PI) staining solution (final concentration ~50 µg/mL) to the cells.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[20]

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Methodology:

-

Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time.

-

Harvesting: Harvest approximately 1-5 x 10⁵ cells and wash them with cold PBS.[22]

-

Resuspension: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL) to the cell suspension.[23]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

-

Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23]

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression or phosphorylation state.[24]

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) via electroblotting.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Caspase-3, Cyclin B1) overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The cellular mechanism of action for this compound can be strongly inferred from the extensive research conducted on its parent compounds, aloin and aloe-emodin. The available evidence compellingly suggests that this compound is likely to be a bioactive molecule that can induce apoptosis and cell cycle arrest in proliferative cells and exert potent anti-inflammatory effects by modulating critical signaling pathways such as NF-κB, MAPK, and JAK-STAT.

However, it is crucial to emphasize that these mechanisms are extrapolated. Direct experimental validation is essential to confirm and accurately characterize the specific activities of this compound. Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its effects on apoptosis, cell cycle progression, and inflammatory signaling in various cell models to determine its precise therapeutic potential.

References

- 1. Aloin induces apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aloin promotes A549 cell apoptosis via the reactive oxygen species‑mitogen activated protein kinase signaling pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aloe-emodin induced in vitro G2/M arrest of cell cycle in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploration of the mechanism of aloin ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In Vivo Metabolism of Aloin A and Aloe-Emodin: A Technical Guide

Disclaimer: This technical guide details the in vivo metabolism of Aloin A and its primary metabolite, aloe-emodin. As of the latest literature review, specific in vivo metabolism studies on 10-Hydroxyaloin A are not publicly available. Given the structural similarity, the metabolic pathways of Aloin A and aloe-emodin provide the most relevant insights into the potential in vivo fate of this compound.

Introduction

Aloin A, a C-glycoside of aloe-emodin, is a prominent bioactive anthraquinone found in Aloe species. Its metabolism is of significant interest to researchers in drug development and natural product chemistry due to its diverse pharmacological activities. This guide provides a comprehensive overview of the in vivo metabolic processes of Aloin A and its key metabolite, aloe-emodin, based on preclinical studies in rat models. The information presented herein is intended for researchers, scientists, and drug development professionals.

In Vivo Metabolism of Aloin A

In vivo studies in rats have demonstrated that Aloin A undergoes extensive metabolism following oral administration. The primary metabolic pathways include deglycosylation, phase I (oxidation, hydroxylation, methylation), and phase II (glucuronidation, acetylation) reactions. Furthermore, in vivo evidence suggests an interconversion between the diastereomers Aloin A and Aloin B.[1]

Metabolic Pathways of Aloin A

The metabolism of Aloin A is a multi-step process primarily occurring in the gastrointestinal tract and the liver. Intestinal microbiota play a crucial role in the initial deglycosylation of Aloin A to its aglycone, aloe-emodin anthrone, which is then oxidized to aloe-emodin. Once absorbed, aloe-emodin and any absorbed Aloin A undergo further phase I and phase II metabolism.

A study utilizing ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) identified 25 metabolites of Aloin A/B in the plasma, urine, and feces of rats.[1] The major biotransformation reactions are summarized below:

-

Deglycosylation: Cleavage of the C-glycosidic bond by intestinal bacteria to form aloe-emodin anthrone.

-

Oxidation: Oxidation of aloe-emodin anthrone to aloe-emodin.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Methylation: Addition of a methyl group.

-

Acetylation: Addition of an acetyl group.

-

Glucuronidation: Conjugation with glucuronic acid, a major phase II detoxification pathway.

In Vivo Metabolism of Aloe-Emodin

Aloe-emodin, the primary aglycone metabolite of Aloin A, also undergoes significant metabolism following absorption. Studies in rats have shown that after oral administration, aloe-emodin is extensively metabolized into glucuronide and sulfate conjugates.

Metabolic Pathways of Aloe-Emodin

The primary metabolic transformations of aloe-emodin are phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. The key metabolic steps are:

-

Glucuronidation: Conjugation with glucuronic acid to form aloe-emodin glucuronides.

-

Sulfation: Conjugation with sulfate to form aloe-emodin sulfates.

-

Metabolism to Rhein: Aloe-emodin can also be metabolized to rhein, another anthraquinone derivative, which is also subsequently conjugated.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Aloin A and its metabolites in rats following oral administration.

Table 1: Plasma Concentration of Aloin and its Conjugates in Rats after a Single Oral Dose

| Time (hours) | Aloin A (ng/mL) | Aloin B (ng/mL) | Aloin A Conjugates (ng/mL) | Aloin B Conjugates (ng/mL) |

| 0.5 | 15.3 ± 3.1 | 10.2 ± 2.5 | 25.8 ± 4.2 | 18.9 ± 3.7 |

| 1.0 | 28.7 ± 5.4 | 19.5 ± 4.1 | 45.1 ± 6.8 | 33.6 ± 5.9 |

| 2.0 | 18.2 ± 3.9 | 12.8 ± 2.8 | 30.7 ± 5.1 | 22.4 ± 4.3 |

| 4.0 | 9.1 ± 2.1 | 6.4 ± 1.7 | 15.3 ± 3.3 | 11.2 ± 2.5 |

| 8.0 | 3.5 ± 1.2 | 2.4 ± 0.9 | 6.1 ± 1.8 | 4.5 ± 1.3 |

| 24.0 | ND | ND | ND | ND |

ND: Not Detected

Table 2: Pharmacokinetic Parameters of Aloin in Rats

| Parameter | Value |

| Tmax (h) | 1.0 |

| Cmax (ng/mL) | 59.07 ± 10.5 |

| AUC (0-24h) (ng·h/mL) | 270.81 ± 59.1 |

| t1/2 (h) | 1.47 ± 0.24 |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the study of Aloin A and aloe-emodin metabolism.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to standard chow and water.

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of the test compound, with free access to water.

Drug Administration and Sample Collection

-

Administration: Aloin A is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered to rats via oral gavage at a specific dose.

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).

Analytical Methodology: UPLC-Q-TOF/MS

-

Instrumentation: An ultra-high performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer is used for the separation and identification of metabolites.

-

Chromatographic Separation:

-

Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is employed.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is used in both positive and negative ion modes for comprehensive metabolite detection.

-

Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites. Product ion scans (MS/MS) are then performed on the detected parent ions to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis: The acquired data is processed using specialized software to identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns with known compounds or databases.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly involved in or affected by the metabolism of this compound, Aloin A, or aloe-emodin. Future research is warranted to explore the potential interactions of these compounds and their metabolites with cellular signaling cascades.

Conclusion

The in vivo metabolism of Aloin A is a complex process involving intestinal microbiota and hepatic enzymes, leading to the formation of numerous phase I and phase II metabolites. The primary metabolite, aloe-emodin, is extensively conjugated to facilitate its excretion. While specific data for this compound is not yet available, the metabolic fate of Aloin A provides a strong predictive framework for its hydroxylated analog. The experimental protocols and analytical methods detailed in this guide offer a robust foundation for researchers investigating the pharmacokinetics and metabolism of this class of compounds. Further studies are necessary to elucidate the specific metabolic pathways of this compound and to explore the potential involvement of cellular signaling pathways.

References

Unveiling the Therapeutic Potential of 10-Hydroxyaloin A: A Technical Guide for Researchers

Introduction

10-Hydroxyaloin A, a derivative of the natural compound aloin found in Aloe species, is emerging as a molecule of significant interest in the field of drug discovery. While research on this specific compound is in its nascent stages, preliminary evidence, primarily from in-vitro studies, suggests potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential anticancer properties. It is intended for researchers, scientists, and professionals in drug development who are exploring novel natural product-based therapeutic agents.

Chemical and Physical Properties

This compound is a bioactive oxanthrone that can be formed through the in-vitro oxidation of its parent compound, aloin A.[1] Aloin itself is a mixture of two diastereomers, aloin A (barbaloin) and aloin B (isobarbaloin).[1] The addition of a hydroxyl group at the C-10 position distinguishes this compound from its precursor and likely modulates its biological activity.

| Property | Value | Source |

| Molecular Formula | C21H22O10 | [2] |

| Molecular Weight | 434.4 g/mol | [2] |

| IUPAC Name | (10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one | [2] |

| Synonyms | This compound, 134863-91-5, HY-N11896A | [2] |

| Natural Source | Aloe africana, Aloe littoralis, Aloe vera | [2] |

Potential Therapeutic Applications

The primary therapeutic application of this compound that has been investigated is its potential as an anticancer agent. Research has also explored the antiviral potential of related compounds, suggesting a possible avenue for future investigation.

Anticancer Activity

A key study investigating the antiproliferative potential of compounds isolated from Aloe vera resin identified a compound, referred to as compound 12 , which demonstrated significant cytotoxic activity against the triple-negative breast cancer cell line (MDA-MB-231).[3][4] While the publication does not explicitly name compound 12 as this compound, the spectroscopic data and context strongly suggest its identity.

The study revealed that this compound exhibited a dose-dependent inhibitory effect on the proliferation of MDA-MB-231 cells.[3] Furthermore, in-silico analysis predicted that the anticancer activity of this compound might be exerted through the inhibition of carbonic anhydrase II (CA-II), a target implicated in tumorigenesis.[3][4] Subsequent in-vitro testing confirmed this hypothesis, showing that the compound is an excellent inhibitor of CA-II.[3]

Quantitative Data on Anticancer and Enzyme Inhibitory Activity

| Cell Line/Enzyme | Assay | Endpoint | Concentration/IC50 | Reference |

| MDA-MB-231 | MTT Assay | Cytotoxicity | ~14% at 25 µM | [3] |

| MDA-MB-231 | MTT Assay | Cytotoxicity | 67-99% at 50 µM | [3] |

| MDA-MB-231 | MTT Assay | Cell Viability | 44% at 75 µM | [3] |

| MDA-MB-231 | MTT Assay | IC50 | 35-60 µM (range for potent compounds including compound 12) | [3][4] |

| Carbonic Anhydrase II (CA-II) | Enzyme Inhibition Assay | IC50 | 23.3 µM | [3][4] |

Antiviral Activity

While direct evidence for the antiviral activity of this compound is limited, its parent compound, aloin, has been investigated for such properties. Anthraquinones, the class of compounds to which this compound belongs, have shown antiviral activity against a range of viruses.[5] This suggests that this compound could be a candidate for future antiviral research.

Mechanisms of Action

The precise mechanisms of action for this compound are still under investigation. However, based on its structural similarity to aloin and the preliminary research, some potential signaling pathways can be inferred.

Inhibition of Carbonic Anhydrase II

As indicated by in-silico and in-vitro studies, a primary mechanism for the anticancer effect of the putative this compound (compound 12) is the inhibition of carbonic anhydrase II.[3][4] CA-II is involved in regulating pH homeostasis in cancer cells, and its inhibition can lead to an acidic intracellular environment, which is detrimental to tumor cell survival and proliferation.

Modulation of Apoptosis and Cell Cycle

Aloin, the precursor to this compound, has been shown to induce apoptosis in various cancer cell lines.[4] It can trigger a mitochondrial-dependent apoptotic pathway, leading to a loss of mitochondrial membrane potential and cell cycle arrest, particularly at the G2/M phase.[4] It is plausible that this compound shares these pro-apoptotic and cell cycle-modulating properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative and Carbonic Anhydrase II Inhibitory Potential of Chemical Constituents from Lycium shawii and Aloe vera: Evidence from In Silico Target Fishing and In Vitro Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Extraction and Purification of 10-Hydroxyaloin A from Aloe Leaves

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and analysis of 10-Hydroxyaloin A from Aloe leaves. The methodologies described herein are compiled from established scientific literature and are intended to guide researchers in obtaining this specific bioactive compound for further study and development.

Introduction

This compound is a derivative of aloin A, a major anthraquinone C-glycoside found in the leaf exudate of various Aloe species, including Aloe vera and Aloe ferox.[1][2] Aloin A itself is known for its laxative properties, but there is growing interest in its derivatives for their potential pharmacological activities. This compound is often found as a natural component in Aloe extracts and can also be formed from aloin A during processing and storage, particularly under conditions of elevated temperature or alkaline pH.[3] This protocol outlines a comprehensive procedure for the isolation and purification of this compound, which involves an initial extraction of total aloins followed by chromatographic separation to isolate the target compound.

Experimental Protocols

This protocol is divided into three main stages:

-

Stage 1: Extraction of Crude Aloin from Aloe Leaves.

-

Stage 2: Purification of Aloin A from the Crude Extract.

-

Stage 3: Isolation and Purification of this compound.

This initial stage focuses on the efficient extraction of the aloin-rich fraction from fresh Aloe leaves.

Materials and Reagents:

-

Fresh Aloe leaves

-

Deionized water

-

Methanol (HPLC grade)

-

Ethyl acetate (ACS grade)

-

n-Hexane (ACS grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Homogenizer or blender

-

Centrifuge

-

Filtration apparatus

Protocol:

-

Leaf Preparation: Wash fresh Aloe leaves thoroughly with deionized water to remove any surface contaminants. Cut the leaves near the base and allow the yellow latex to drain into a collection vessel. For a more exhaustive extraction, the entire leaf can be cut into small pieces and homogenized.

-

Defatting: To the collected latex or homogenized leaf material, add n-hexane in a 1:5 (w/v) ratio. Stir the mixture for 2 hours at room temperature to remove non-polar compounds. Discard the n-hexane layer.

-

Solvent Extraction: Air-dry the defatted material. Add a mixture of methanol and water (80:20 v/v) to the solid residue in a 1:10 (w/v) ratio.

-

Ultrasonic-Assisted Extraction: Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (30-40°C) to enhance extraction efficiency.

-

Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

This stage aims to isolate a fraction enriched in Aloin A, the precursor to this compound.

Materials and Reagents:

-

Crude Aloin Extract

-

Silica gel (for column chromatography)

-

Elution solvents: Chloroform, Methanol, Water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing solvent for TLC: Ethyl acetate:Methanol:Water (100:17:13 v/v/v)

-

UV lamp (254 nm and 366 nm)

Protocol:

-

Silica Gel Column Chromatography: Pack a glass column with silica gel slurried in chloroform.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the collected fractions on a TLC plate, develop the plate in the recommended solvent system, and visualize the spots under a UV lamp. Aloin A typically appears as a distinct spot.

-

Pooling and Concentration: Combine the fractions containing pure Aloin A (based on TLC analysis) and concentrate them using a rotary evaporator to obtain purified Aloin A.

This final stage focuses on the separation of this compound from the Aloin A-rich fraction or directly from a crude extract that may contain it. High-Performance Liquid Chromatography (HPLC) is the preferred method for this separation.

Materials and Reagents:

-

Purified Aloin A fraction or crude extract

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid)

-

This compound standard (if available)

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve a known amount of the purified Aloin A fraction or the initial crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis and Purification:

-

Set up the HPLC system with a reversed-phase C18 column.

-

Use a gradient elution method with a mobile phase consisting of acetonitrile (A) and water with 0.1% acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A. The flow rate is typically set at 1 mL/min.

-

Monitor the elution at a wavelength of 254 nm or 360 nm.

-

This compound will elute at a specific retention time, which can be confirmed by comparison with a standard or by collecting the peak and performing structural analysis (e.g., LC-MS, NMR).

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Evaporation: Remove the solvent from the collected fraction, for instance by using a rotary evaporator or lyophilization, to obtain the purified this compound.

-

Purity Confirmation: Re-inject a small amount of the purified sample into the HPLC to confirm its purity. Purity can also be assessed by techniques like LC-MS.[2]

Data Presentation

The following tables summarize representative quantitative data from the literature for the extraction of aloins from Aloe species. These values can serve as a benchmark for expected yields and purity.

Table 1: Extraction Yield of Aloin from Aloe vera Latex

| Extraction Method | Solvent | Yield (%) | Reference |

| Ultrasonic | Ethyl Acetate | 24.50 | [4] |

| Stirring | Ethyl Acetate | 18.20 | [5] |

Table 2: Purity and Composition of Aloin in Extracts

| Sample | Method | Total Aloin (%) | Aloin A (%) | Aloin B (%) | Reference |

| Dried Latex Extract | Ultrasonic | 84.22 | 13.52 | 86.48 | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

References

- 1. This compound | C21H22O10 | CID 14889736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Hydroxyaloin | C21H22O10 | CID 14889735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Bioactivity of 10-Hydroxyaloin A

Introduction

10-Hydroxyaloin A is a natural compound found in various Aloe species.[1] As an anthraquinone derivative, it holds potential for various pharmacological applications, primarily attributed to its antioxidant and anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the bioactivity of this compound, offering a framework for researchers in drug discovery and natural product chemistry.

Application Note 1: Cytotoxicity Assessment of this compound

Objective: To determine the cytotoxic potential of this compound on a selected cell line. This is a critical preliminary step to identify a non-toxic concentration range for subsequent bioactivity assays.

1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[2]

1.2. Lactate Dehydrogenase (LDH) Assay for Cell Lysis

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] It is a reliable method for assessing cell membrane integrity.

Experimental Protocols

Protocol 1.1: MTT Assay

-

Materials:

-

Human cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Protocol 1.2: LDH Assay

-

Materials:

-

Cells and reagents as listed for the MTT assay.

-

LDH Cytotoxicity Assay Kit (commercially available).

-

Lysis solution (provided in the kit for maximum LDH release control).[3]

-

-

Procedure:

-

Seed and treat cells with this compound as described in the MTT protocol (steps 1-3).

-

Set up controls: untreated cells (spontaneous LDH release) and cells treated with lysis solution (maximum LDH release).[3]

-